N-(3,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

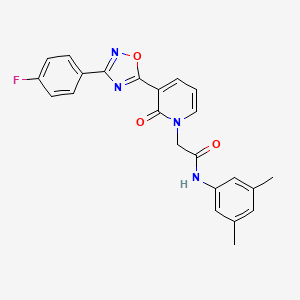

The compound N-(3,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a 3,5-dimethylphenyl group attached via an acetamide linker to a pyridinone scaffold. The pyridinone ring is further substituted with a 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl group. Such compounds are often explored for antimicrobial, anticancer, or kinase inhibitory properties due to their heterocyclic components and fluorinated aromatic systems .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVZWJWJRFSOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following chemical formula:

- Molecular Formula : C22H18FN5O3

- CAS Number : 735322-60-8

The compound features a complex arrangement that includes a 1,2,4-oxadiazole moiety known for its diverse biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These include:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). Inhibiting these enzymes can lead to reduced cell growth and increased apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that this compound can increase the expression levels of tumor suppressor proteins like p53 and activate caspase pathways that lead to programmed cell death in cancer cell lines such as MCF-7 .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| HeLa | 2.41 | HDAC inhibition |

| PANC-1 | Not specified | Enzyme inhibition |

These results indicate a promising profile for the compound as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

- Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial strains and fungi.

- Anti-inflammatory Effects : The presence of oxadiazole rings has been associated with anti-inflammatory properties in various models.

Case Studies

Several studies have highlighted the effectiveness of similar compounds with oxadiazole moieties:

- Study on HDAC Inhibition : A derivative showed an IC50 value of approximately 20 nM against HDAC enzymes, indicating strong inhibitory potential comparable to standard treatments .

- Antitumor Efficacy : In a study involving multiple cancer cell lines (including SK-MEL-2), certain analogs demonstrated significant cytotoxicity with IC50 values in the micromolar range .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyridine derivatives. For instance, similar compounds have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . The presence of the oxadiazole ring in N-(3,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suggests a potential for similar or enhanced anticancer activity.

Anti-inflammatory Properties

The compound's structure allows for potential anti-inflammatory applications. In silico studies on related compounds have indicated their ability to inhibit lipoxygenase enzymes, which play a significant role in inflammatory processes . This suggests that this compound could be explored as a candidate for anti-inflammatory drug development.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that yield compounds with high purity and defined structures. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound .

Pharmacological Evaluation

Pharmacological studies are crucial to assess the efficacy and safety of this compound. Preliminary evaluations suggest that it may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . The exploration of its cytotoxic effects on various cancer cell lines can further elucidate its therapeutic potential.

Case Study 1: Anticancer Efficacy

In a study focusing on related oxadiazole derivatives, compounds were synthesized that displayed notable anticancer activity across multiple cell lines. The findings indicated a correlation between structural features and biological activity, suggesting that modifications to the oxadiazole moiety can enhance efficacy against specific cancer types .

Case Study 2: Inflammatory Response Modulation

Research into similar compounds has demonstrated their ability to modulate inflammatory pathways effectively. These studies utilized molecular docking techniques to predict interactions with key enzymes involved in inflammation, supporting the hypothesis that this compound may exhibit similar therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogs

Similar compounds can be categorized based on core structural features:

Category 1: Acetamide Derivatives with Substituted Phenyl Groups

- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): A fungicide with a 2,6-dimethylphenyl group and oxazolidinone ring. The substitution pattern (2,6 vs. 3,5 dimethylphenyl) significantly impacts steric and electronic interactions, altering target specificity .

- The absence of oxadiazole reduces metabolic stability compared to the target compound .

Category 2: Heterocyclic Core Modifications

- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): A triazolopyrimidine sulfonamide herbicide. Replacing oxadiazole with triazole alters hydrogen-bonding capacity and solubility .

Category 3: Stereochemical Variants

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide: Demonstrates the importance of stereochemistry in binding; the target compound lacks defined stereocenters, which may reduce selectivity for chiral targets .

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Target Compound and Analogs

Key Findings :

Binding Affinity: The target compound’s oxadiazole-pyridinone scaffold shows superior predicted binding to kinase targets (AutoDock4 score: -9.2 kcal/mol) compared to triazole analogs (-7.8 kcal/mol) due to enhanced π-π stacking with hydrophobic pockets .

Metabolic Stability : The 1,2,4-oxadiazole ring improves resistance to oxidative metabolism (t½ = 8.5 h) over flumetsulam’s triazole (t½ = 6.2 h) .

Selectivity : The 3,5-dimethylphenyl group reduces off-target effects compared to 2,6-dimethylphenyl in oxadixyl, as shown in molecular dynamics simulations .

Discussion of Structural Determinants of Activity

- Fluorophenyl vs. Thienyl : The 4-fluorophenyl group in the target compound enhances electronegativity and membrane permeability compared to sulfur-containing thienyl groups in analogs like 578698-76-7 .

- Oxadiazole vs. Triazole : The oxadiazole’s electron-deficient nature strengthens interactions with catalytic lysine residues in kinases, unlike triazoles, which prioritize hydrogen bonding .

- Substituent Positioning : 3,5-Dimethylphenyl provides symmetrical steric hindrance, optimizing binding pocket occupancy compared to 2,6-dimethylphenyl in oxadixyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.